

Syringetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **syringetin**. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Quantitative data is presented in structured tables for ease of comparison, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Chemical Identity and Structure

Syringetin, systematically named 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one, is a derivative of myricetin.[1] Its structure is characterized by a flavonoid backbone with methoxy groups at the 3' and 5' positions of the B-ring.

Table 1: Chemical Identifiers for Syringetin



Identifier	Value
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1]
Synonyms	3',5'-O-Dimethylmyricetin, 3',5'-Dimethoxy-3,5,7,4'-tetrahydroxyflavone[1]
CAS Number	4423-37-4[1]
Molecular Formula	C17H14O8[1]
SMILES	COc1cc(cc(OC)c1O)C2=C(C(=O)c3c(O)cc(O)cc 3O2)O[1]
InChI	InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24- 2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6- 10(13)25-17/h3-6,18-20,22H,1-2H3[1]

Physicochemical Properties

The physicochemical properties of **syringetin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of Syringetin



Property	Value	Experimental Protocol Summary
Molecular Weight	346.291 g/mol [1]	Calculated from the molecular formula.
Melting Point	288-289 °C[2]	Typically determined by capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range of melting is observed.
Solubility	Soluble in DMSO.[3] Specific solubility in aqueous and organic solvents requires further experimental determination.	General Protocol for Flavonoid Solubility: An excess of the flavonoid is added to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the flavonoid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa	Data not available.	General Protocol for Flavonoid pKa Determination: Potentiometric titration or UV- Vis spectrophotometry are common methods. For UV-Vis, the absorbance of the flavonoid solution is measured at various pH values. The change in absorbance, due to the ionization of the hydroxyl



		groups, is used to calculate the pKa values.[4][5]
UV-Vis λmax	253, 375 nm (in DMSO)[3]	A solution of syringetin in a suitable solvent (e.g., DMSO or ethanol) is prepared, and its absorbance is measured across a range of UV-Visible wavelengths using a spectrophotometer to identify the wavelengths of maximum absorbance.

Biological Activities and Signaling Pathways

Syringetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Syringetin demonstrates radical scavenging capabilities.

Table 3: Antioxidant Activity of Syringetin



Assay	IC₅₀ Value	Experimental Protocol Summary
Trolox Equivalent Antioxidant Capacity (TEAC)	12.3 μΜ[3]	This assay measures the ability of the antioxidant to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution upon addition of the antioxidant is measured spectrophotometrically.
DPPH Radical Scavenging	IC ₅₀ for Syringetin-3-O-β-d- glucoside: 286.6 ± 3.5 μg/mL[1]	The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured by the decrease in absorbance at a specific wavelength.
ABTS Radical Scavenging	IC ₅₀ for Syringetin-3-O-β-d- glucoside: 283.0 ± 1.5 μg/mL[1]	Similar to the TEAC assay, this method measures the scavenging of the ABTS radical cation, typically generated by reaction with potassium persulfate.

Anticancer Activity

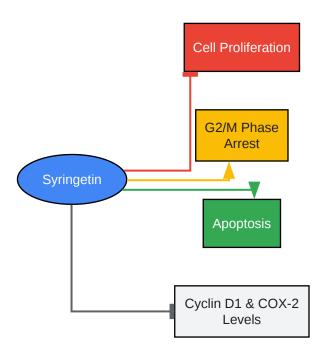
Syringetin has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Table 4: Anticancer Activity of Syringetin



Cell Line	Effect	Concentration
Caco-2 (Colorectal adenocarcinoma)	Reduced proliferation, induced cell cycle arrest at G2/M phase, decreased cyclin D1 and COX-2 levels.[1][3]	50 μM[1][3]

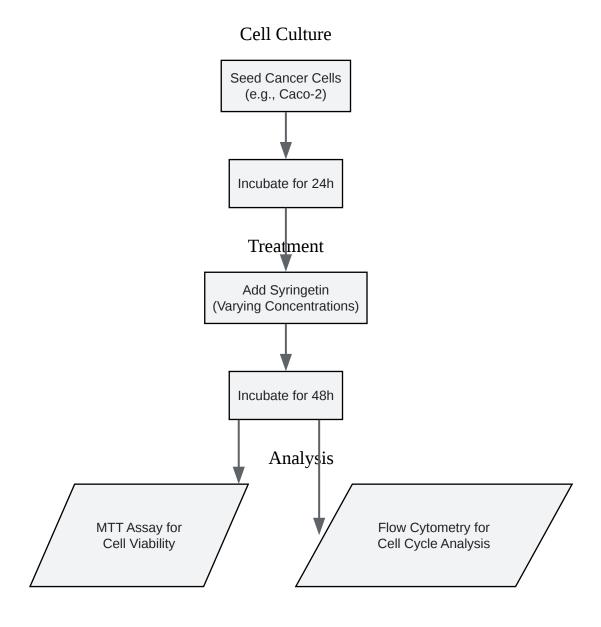
Syringetin's anticancer effects are mediated through the modulation of several signaling pathways. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in colorectal adenocarcinoma cells.[1]



Click to download full resolution via product page

Caption: Syringetin's anticancer mechanism.





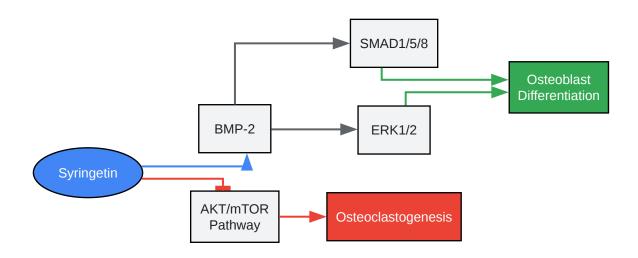
Click to download full resolution via product page

Caption: Workflow for cell viability and cycle analysis.

Bone Metabolism

Syringetin has been shown to influence bone cell differentiation. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) pathway, activating SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2).[6] Furthermore, **syringetin** can suppress osteoclastogenesis, which is mediated by osteoblasts in human lung adenocarcinoma, via the AKT/mTOR signaling pathway.





Click to download full resolution via product page

Caption: Syringetin's role in bone metabolism.

Other Activities

Syringetin also demonstrates α-glucosidase inhibitory activity with an IC₅₀ value of 36.8 μM.[3]

Conclusion

Syringetin is a promising natural compound with a well-defined chemical structure and a variety of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate future research and development. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to establish its safety and efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syringetin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Syringetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192474#syringetin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com